

Spectroscopic and Structural Elucidation of Pterodondiol

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Pterodondiol**, a sesquiterpenoid of interest to the scientific community. Due to the limited availability of public data under the specific name "**Pterodondiol**," this document presents a comprehensive analysis of closely related furanoditerpenes isolated from Pterodon emarginatus. The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are compiled from peer-reviewed chemical literature, offering a valuable resource for the structural elucidation and characterization of this class of compounds.

Spectroscopic Data

The spectroscopic data presented below corresponds to novel furanoditerpenes isolated from the fruits of Pterodon emarginatus. These compounds share the core vouacapan skeleton, which is characteristic of constituents from the Pterodon genus.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD, 400 MHz)



Position	δΗ (ррт)	Multiplicity	J (Hz)
6	5.36	dd	11.8, 9.2
15	6.42	d	1.9
16	7.26	d	1.9
17	1.46	S	
18	1.14	s	_
19a	4.12	d	11.3
19b	4.22	d	11.3
20	1.05	S	
6"	2.19	S	_
19"	2.05	s	_

Table 2: 13 C NMR Spectral Data of 6α ,19 β -diacetoxy- 7β ,14 β -dihydroxyvouacapan (1) (CD $_3$ OD, 100 MHz)



Position	δC (ppm)
1	40.2
2	19.5
3	42.1
4	34.2
5	56.1
6	71.8
7	78.2
8	50.1
9	53.2
10	38.9
11	21.9
12	122.1
13	157.3
14	75.1
15	110.2
16	142.1
17	25.1
18	28.9
19	65.2
20	16.3
6'	172.5
6"	21.3
19'	171.9



19"	20.9

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for Pterodondiol and Related Sesquiterpenoids

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2950-2850	Strong	C-H Stretch (Alkane)
~1735	Strong	C=O Stretch (Ester)
~1640	Medium	C=C Stretch (Alkene)
~1240	Strong	C-O Stretch (Ester/Alcohol)
~1030	Strong	C-O Stretch (Alcohol)

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

Table 4: Mass Spectrometry Data of Furanoditerpenes from Pterodon emarginatus



Compound	Ionization Mode	[M - H] ⁻ (m/z)	[M + Na]+ (m/z)
6α,19β-diacetoxy- 7β,14β- dihydroxyvouacapan (1)	ESI ⁻	433.22309	-
6α-acetoxy-7β,14β- dihydroxyvouacapan (2)	ESI+	-	399.21415
Methyl 6α-acetoxy-7β- hydroxyvouacapan- 17β-oate (3)	ESI-	403.21248	-

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
- Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
- Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC)
 NMR spectra are acquired to establish the complete structure of the molecule. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.



• Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

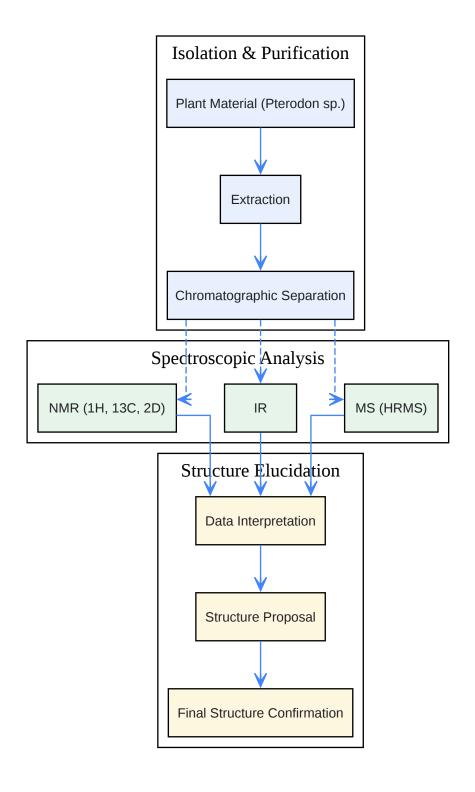
2.3. Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
- Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The
 data provides the accurate mass of the molecular ion, which is used to determine the
 elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like **Pterodondiol**.





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Caption: Workflow for the isolation and structural elucidation of natural products.

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